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Compound of Interest

Compound Name: 5-Amino-2-hydroxypyridine

Cat. No.: B188172 Get Quote

5-Amino-2-hydroxypyridine (CAS 33630-94-3, Molecular Formula: C₅H₆N₂O, Molecular

Weight: 110.11 g/mol ) is a substituted pyridine derivative of significant interest in medicinal

chemistry and materials science.[1][2][3][4] Its utility as a building block stems from its

bifunctional nature, possessing both an amino and a hydroxyl group on an aromatic scaffold.

A critical aspect of this molecule's chemistry, which dictates its spectral behavior, is its

existence in a tautomeric equilibrium with its pyridone form, 5-Amino-2(1H)-pyridone.[5] The

position of this equilibrium is highly sensitive to the molecule's environment, particularly the

polarity of the solvent.[6][7] Non-polar solvents tend to favor the 2-hydroxypyridine form, while

polar solvents, capable of hydrogen bonding, stabilize the more polar 2-pyridone tautomer.[6]

[7] This phenomenon is the single most important factor in interpreting the spectral data that

follows. Understanding this equilibrium is not merely academic; it is essential for predicting

reaction outcomes, understanding biological activity, and ensuring analytical reproducibility.

Caption: The two tautomeric forms of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in

solution. For 5-Amino-2-hydroxypyridine, the choice of solvent is a critical experimental

parameter that directly influences which tautomer is observed.
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Experimental Protocol: NMR Sample Preparation and
Acquisition
A self-validating protocol ensures data integrity and reproducibility.

Sample Preparation:

Accurately weigh 10-15 mg of high-purity 5-Amino-2-hydroxypyridine.

Select a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended due

to its ability to dissolve polar compounds and slow the exchange rate of labile protons

(NH, OH), making them more likely to be observed.

Add approximately 0.7 mL of the chosen solvent to the sample and vortex until fully

dissolved.

Transfer the solution to a 5 mm NMR tube.

Instrumental Setup (400 MHz Spectrometer or higher):

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal resolution and peak shape.

Acquire a standard ¹H spectrum (zg30 pulse program) followed by a proton-decoupled ¹³C

spectrum (zgpg30 pulse program).[8]

Calibrate the spectra using the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H, δ =

39.52 ppm for ¹³C).

¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number, environment, and connectivity of

protons. Due to the influence of the electron-donating amino group and the tautomer-

dependent hydroxyl/amide function, the aromatic protons exhibit a predictable pattern. The

data presented below is predicted for the dominant pyridone tautomer in DMSO-d₆.

Caption: Proton and Carbon numbering for NMR assignment.
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Table 1: Predicted ¹H NMR Spectral Data for 5-Amino-2(1H)-pyridone in DMSO-d₆

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

NH (Amide) 10.5 - 11.5 Broad Singlet -

Labile proton,

position is

concentration-

dependent.

Characteristic of

the pyridone

form.

H-6 7.0 - 7.2 Doublet
J = 2-3 Hz

(meta)

Appears as a

narrow doublet

due to small

meta-coupling

with H-4.

H-4 6.8 - 7.0
Doublet of

Doublets

J = 8-9 Hz

(ortho), J = 2-3

Hz (meta)

Coupled to both

H-3 (ortho) and

H-6 (meta).

H-3 6.0 - 6.2 Doublet
J = 8-9 Hz

(ortho)

Upfield shift due

to proximity to

the amide

nitrogen.

Coupled to H-4.

NH₂ (Amino) 4.5 - 5.5 Broad Singlet -

Labile protons,

position is

concentration-

dependent.

Expertise & Causality: The significant downfield shift of the amide NH proton (>10 ppm) is a

definitive marker for the pyridone tautomer. In the hydroxypyridine form, the OH proton would

appear further upfield. The splitting patterns follow standard aromatic coupling rules: H-4 is a
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doublet of doublets because it "feels" both its ortho neighbor (H-3) and its meta neighbor (H-

6).

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shift of

each carbon is highly sensitive to its electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Amino-2(1H)-pyridone in DMSO-d₆

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Notes

C-2 160 - 165

Carbonyl carbon, significantly

deshielded. The most

downfield signal.

C-6 138 - 142

Deshielded due to proximity to

the electronegative ring

nitrogen.

C-4 130 - 135 Aromatic CH carbon.

C-5 120 - 125

Shielded by the electron-

donating effect of the attached

amino group.

C-3 115 - 120 Aromatic CH carbon.

Trustworthiness: The presence of a signal in the 160-165 ppm region is irrefutable evidence

for a carbonyl carbon (C=O), confirming the pyridone tautomer as the major species in polar

solvents. The C-5 chemical shift is shifted upfield relative to other aromatic carbons due to

the strong electron-donating resonance effect of the amino group.

Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation corresponding to specific vibrational

modes.
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Experimental Protocol: Acquiring an IR Spectrum
Sample Preparation (ATR):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Collect a background spectrum of the empty ATR crystal.

Place a small amount of the solid 5-Amino-2-hydroxypyridine powder onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect the sample spectrum over a range of 4000-600 cm⁻¹.

The instrument software will automatically ratio the sample spectrum against the

background to produce the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation
The IR spectrum provides a clear distinction between the two tautomers. The presence or

absence of a strong carbonyl (C=O) absorption is the key diagnostic feature.

Key IR Vibrational Modes

Pyridone Form

N-H Stretch (Amide)
~3300 cm⁻¹

N-H Stretch (Amino)
3350-3450 cm⁻¹

C=O Stretch (Amide)
~1660 cm⁻¹

N-H Bend (Amino)
~1620 cm⁻¹

C=C / C=N Stretches
1400-1600 cm⁻¹

O-H Stretch (Broad)
~3200-3400 cm⁻¹

Click to download full resolution via product page
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Caption: Workflow of key functional group identification via IR.

Table 3: Characteristic IR Absorption Bands for 5-Amino-2-hydroxypyridine

Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Significance

3450 - 3300
Asymmetric &

Symmetric Stretch
Primary Amine (-NH₂)

Confirms the

presence of the amino

group.[9][10]

~3300 N-H Stretch Amide (-CONH-)

Broad peak, often

overlapping with NH₂

stretches. Indicative of

the pyridone form.

~1660 (Strong) C=O Stretch Amide (Pyridone)

Key diagnostic peak.

Its strong intensity

confirms the pyridone

tautomer is dominant

in the solid state.[7]

~1620 N-H Scissoring Bend Primary Amine (-NH₂)
Confirms the amino

group.[9][10]

1600 - 1400
C=C and C=N

Stretches
Aromatic Ring

A series of bands

confirming the

pyridine ring structure.

[11]

1330 - 1260 C-N Stretch Aromatic Amine

Stretching of the bond

between the ring and

the amino nitrogen.[9]

Authoritative Grounding: In the solid state, intermolecular hydrogen bonding strongly favors

the pyridone tautomer.[7] Therefore, the most prominent and diagnostically significant peak

in the IR spectrum will be the strong carbonyl (C=O) stretch around 1660 cm⁻¹. A broad O-H

stretch, characteristic of the hydroxypyridine form, would be weak or absent.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in confirming its identity and structural features.

Experimental Protocol: Electron Ionization (EI) MS
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe, and heated under vacuum to induce vaporization.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV). This ejects an electron from the molecule, creating a

positively charged radical cation known as the molecular ion (M⁺•).

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

value to generate the mass spectrum.

Mass Spectrum Interpretation
The molecular weight of C₅H₆N₂O is 110.11. The mass spectrum is expected to show a

molecular ion peak at m/z = 110.

Molecular Ion (M⁺•): The peak at m/z = 110 corresponds to the intact molecule that has lost

one electron. Its presence confirms the molecular weight.

Fragmentation: The molecular ion is high in energy and can fragment into smaller, more

stable ions. The fragmentation pattern provides structural clues. For pyridone structures, a

common initial fragmentation is the loss of a neutral carbon monoxide (CO) molecule.
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Proposed EI-MS Fragmentation Pathway

Molecular Ion (M⁺•)
m/z = 110

[M - CO]⁺•
m/z = 82

- CO (28 Da)

[F1 - HCN]⁺•
m/z = 55

- HCN (27 Da)

Click to download full resolution via product page

Caption: Key fragmentation steps for 5-Amino-2-pyridone.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/z Proposed Fragment Notes

110 [C₅H₆N₂O]⁺• Molecular Ion (M⁺•)

82 [C₄H₆N₂]⁺•

Loss of carbon monoxide (-

CO) from the pyridone ring. A

very common fragmentation for

this class of compounds.

55 [C₃H₃N]⁺•

Subsequent loss of hydrogen

cyanide (-HCN) from the m/z

82 fragment. A characteristic

fragmentation for pyridine-

derived structures.[12]

Logic & Integrity: This proposed fragmentation pathway is a self-validating system. The

observation of a peak at m/z 82 (a neutral loss of 28 Da from the molecular ion) strongly

supports the pyridone structure, as the hydroxypyridine tautomer would not be expected to
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lose CO as readily. The further loss of 27 Da (HCN) to give a peak at m/z 55 is characteristic

of the underlying pyridine ring structure.

Conclusion
The comprehensive spectral analysis of 5-Amino-2-hydroxypyridine reveals a molecule

whose analytical signature is fundamentally governed by its tautomeric equilibrium.

NMR spectroscopy in polar solvents like DMSO-d₆ confirms the dominant structure as the 5-

Amino-2(1H)-pyridone tautomer, identified by a characteristic downfield amide proton signal

and a carbonyl carbon signal around 160 ppm.

Infrared spectroscopy corroborates this finding, with a strong C=O stretching vibration near

1660 cm⁻¹ serving as the key diagnostic peak in the solid state.

Mass spectrometry confirms the molecular weight of 110 g/mol and displays a fragmentation

pattern consistent with the pyridone structure, notably the initial loss of carbon monoxide.

This guide provides the foundational data and interpretive logic necessary for researchers

engaged in the synthesis, quality control, and application of this versatile chemical building

block. The protocols and insights described herein are designed to ensure scientific rigor and

promote a deeper understanding of the interplay between molecular structure and

spectroscopic output.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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